molecular formula C16H19F3N6 B2910322 N,N-dimethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2415452-78-5

N,N-dimethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B2910322
CAS No.: 2415452-78-5
M. Wt: 352.365
InChI Key: IYEJEYLVBCGRNI-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine: is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate amines and aldehydes under controlled conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, utilizing reagents like halides and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals for catalytic reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with hydrogenated functional groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-dimethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the activity of the target molecules and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

N,N-dimethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6/c1-23(2)13-6-7-20-15(22-13)25-10-8-24(9-11-25)14-5-3-4-12(21-14)16(17,18)19/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEJEYLVBCGRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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